三甲基硅烷基丙烯酸酯

概述

描述

科学研究应用

作用机制

五倍子鞣酸通过多种机制发挥作用:

抗氧化活性: 它们清除自由基并减少氧化应激。

酶抑制: 五倍子鞣酸抑制脂氧合酶和环氧合酶等酶,这些酶参与炎症过程.

蛋白质结合: 它们与蛋白质形成络合物,可以抑制微生物生长和酶活性.

分子靶点和通路:

JAK/STAT 通路: 五倍子鞣酸调节该通路,该通路参与细胞增殖和免疫反应。

RAS/RAF/mTOR 通路: 它们影响该通路,该通路对细胞生长和存活至关重要.

安全和危害

Trimethylsilyl acrylate is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

未来方向

生化分析

Biochemical Properties

Trimethylsilyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo methoxycarbonylation in the presence of palladium catalysts, leading to the formation of valuable intermediates . The trimethylsilyl group in trimethylsilyl acrylate can also interact with sugars and amino acids, facilitating the transfer of trimethylsilyl groups to these biomolecules . These interactions are crucial for the compound’s role in organic synthesis and polymer chemistry.

Cellular Effects

Trimethylsilyl acrylate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and other cellular components. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can be retained in or on cell membranes This retention can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of trimethylsilyl acrylate involves its interactions at the molecular level. The trimethylsilyl group in the compound can act as a temporary protecting group during chemical synthesis, facilitating various chemical reactions . Additionally, trimethylsilyl acrylate can undergo derivatization, making it more volatile and amenable to analysis by gas chromatography or mass spectrometry . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its applications in analytical chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylsilyl acrylate can change over time. The compound’s stability and degradation are important factors to consider. Trimethylsilyl acrylate is known to be a flammable liquid with a flash point of -15°C . Its stability can be influenced by factors such as temperature and exposure to air. Long-term studies have shown that the compound can degrade over time, affecting its efficacy in biochemical reactions and its impact on cellular function.

Dosage Effects in Animal Models

The effects of trimethylsilyl acrylate can vary with different dosages in animal models. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can have toxic or adverse effects at high doses . It is important to determine the threshold effects and safe dosage levels for the compound to avoid potential toxicity. Animal models are crucial for understanding the compound’s pharmacokinetics and its impact on biological systems.

Metabolic Pathways

Trimethylsilyl acrylate is involved in various metabolic pathways. The compound can undergo trimethylsilylation, a process that makes it more volatile and suitable for analysis by gas chromatography-mass spectrometry . This metabolic pathway is essential for the compound’s role in metabolite profiling and analytical chemistry. Additionally, trimethylsilyl acrylate can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of trimethylsilyl acrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trimethylsilyl group can facilitate its transport across cell membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution of trimethylsilyl acrylate is crucial for its applications in biotechnology and materials science.

Subcellular Localization

Trimethylsilyl acrylate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function

准备方法

合成路线和反应条件: 五倍子鞣酸可以通过没食子酸与葡萄糖的酯化反应合成。 该反应通常使用苄基保护的没食子酸酰氯作为底物 . 合成五倍子鞣酸时,导致高异头体选择性的反应条件包括使用乙腈作为溶剂 .

工业生产方法: 在工业上,五倍子鞣酸是从五倍子、漆树和豆荚等植物来源中提取的。提取过程涉及使用水或酒精等溶剂从植物材料中提取单宁。 然后纯化提取物以获得五倍子鞣酸 .

化学反应分析

反应类型: 五倍子鞣酸会发生各种化学反应,包括:

氧化: 五倍子鞣酸可以被氧化形成醌。

水解: 它们可以被水解生成没食子酸和葡萄糖。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

水解: 可以使用酸性或碱性条件进行水解。

主要产物:

氧化: 醌。

水解: 没食子酸和葡萄糖。

络合: 蛋白质-单宁络合物和金属-单宁络合物.

相似化合物的比较

五倍子鞣酸通常与其他可水解单宁(如鞣花单宁)进行比较。

类似化合物:

五倍子鞣酸的独特性:

可水解性: 五倍子鞣酸很容易水解生成没食子酸和葡萄糖,这使得它们与缩合单宁有所区别。

生物活性: 它们具有独特的生物活性,包括强大的抗氧化和酶抑制活性.

五倍子鞣酸由于其多种应用和显著的生物活性,一直是广泛研究的主题。

属性

IUPAC Name |

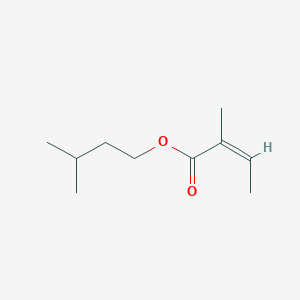

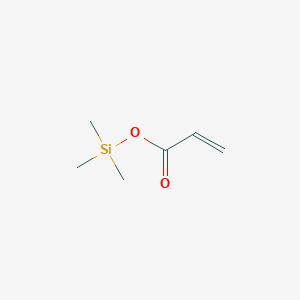

trimethylsilyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBJBJYBGWBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339226 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-55-6 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions Trimethylsilyl acrylate undergoes and what makes it useful in organic synthesis?

A1: Trimethylsilyl acrylate is a versatile reagent in organic synthesis due to its participation in Michael additions and Peterson olefinations.

Q2: How does the presence of the Trimethylsilyl group influence the stereochemistry of reactions involving Trimethylsilyl acrylate?

A2: The Trimethylsilyl group plays a crucial role in directing the stereochemical outcome of reactions with Trimethylsilyl acrylate. For instance, Grignard reagents react with Methyl 2-(trimethylsilyl)acrylate to predominantly yield a single diastereomer of the 1:2 adduct after quenching with water [, ]. This high diastereoselectivity is attributed to tight chelation within the 1:2 adduct anions, a phenomenon influenced by the steric and electronic properties of the Trimethylsilyl group.

Q3: Can Trimethylsilyl acrylate be used to synthesize polymers with specific tacticity?

A3: Yes, Trimethylsilyl acrylate is a valuable monomer for synthesizing polymers with controlled stereochemistry. Notably, polymerization of Trimethylsilyl acrylate at low temperatures yields syndiotactic polymers []. This syndiotactic poly(Trimethylsilyl acrylate) can then be transformed into syndiotactic poly(methyl acrylate) [], highlighting a route to access polymers with desired properties influenced by tacticity.

Q4: Are there any spectroscopic techniques used to analyze the structure of polymers derived from Trimethylsilyl acrylate?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers produced from Trimethylsilyl acrylate and other acrylate monomers []. NMR analysis provides insights into the arrangement of monomer units within the polymer chain, allowing researchers to determine the degree of isotacticity, syndiotacticity, or atacticity. Additionally, infrared (IR) spectroscopy can provide an approximate estimation of stereoregularity in polymers like poly(methyl acrylate) [].

Q5: Beyond polymerization, are there other interesting applications of Trimethylsilyl acrylate in organic synthesis?

A5: Yes, Trimethylsilyl acrylate has proven valuable for synthesizing N-substituted β-Alanines [, ]. The Michael addition of various amines to Trimethylsilyl acrylate provides a direct route to these valuable building blocks commonly employed in medicinal chemistry and peptide research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。